Ácido 3-hidroxioctanoico

Descripción general

Descripción

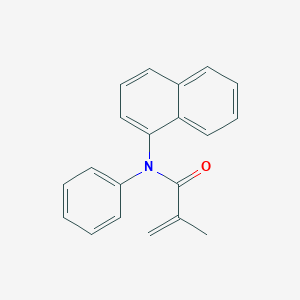

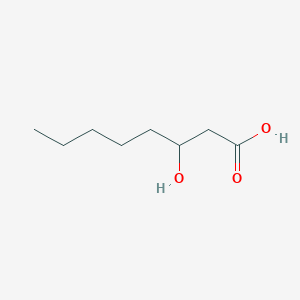

3-Hydroxyoctanoic acid is a beta-hydroxy acid that is naturally produced in humans, other animals, and plants. It is the primary endogenous agonist of hydroxycarboxylic acid receptor 3 (HCA 3), a G protein-coupled receptor protein which is encoded by the human gene HCAR3 .

Synthesis Analysis

A dual cellular–heterogeneous catalyst strategy has been used for the production of olefins from glucose. Using a new family of iterative thiolase enzymes, a microbial strain was genetically engineered that produces 4.3±0.4 g l−1 of fatty acid from glucose with 86% captured as 3-hydroxyoctanoic and 3-hydroxydecanoic acids .Molecular Structure Analysis

The molecular structure of 3-Hydroxyoctanoic acid can be found in various databases such as RCSB PDB , PDBj , and ChemSpider .Chemical Reactions Analysis

3-Hydroxyoctanoic acid is an 8- carbon, beta-hydroxy fatty acid which may be a marker for primary defects of beta-hydroxy fatty acid metabolism . It is also involved in various chemical reactions as depicted in several studies .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxyoctanoic acid include a molecular formula of C8H16O3, a molecular weight of 160.21 g/mol, and a computed ACD/LogP of 0.99 .Aplicaciones Científicas De Investigación

Modulación del metabolismo celular

El ácido 3-hidroxioctanoico es conocido por activar el receptor 3 de ácido hidroxicarboxílico (HCAR3) en los adipocitos, que juega un papel significativo en la regulación de la lipólisis. Esta activación regula negativamente la lipólisis, lo que sugiere que los fármacos que se dirigen a la señalización de HCAR3 podrían ser beneficiosos para controlar los trastornos metabólicos que dan como resultado niveles anormales de ácidos grasos libres .

Regulación de la respuesta inmune

La activación de HCAR3 por el ácido 3-hidroxioctanoico también puede tener un efecto inmunosupresor sobre los neutrófilos y los macrófagos. Esto indica posibles aplicaciones terapéuticas para los fármacos que modulan la señalización de HCAR3 en el contexto de la modulación inmune .

Retroalimentación negativa en el metabolismo energético

Durante condiciones como el ayuno o la cetoacidosis diabética, el ácido 3-hidroxioctanoico sirve como un mecanismo de retroalimentación negativa que contrarresta la lipólisis excesiva. Esto ayuda a prevenir el desperdicio de energía, convirtiéndolo en un punto de interés para las intervenciones terapéuticas en trastornos del metabolismo energético .

Agonismo sesgado e inmunidad innata

El ácido 3-hidroxioctanoico exhibe una señalización sesgada natural en HCAR3, que es relevante para las funciones inmunitarias innatas. Esta propiedad ayuda a diferenciar entre compuestos endógenos no patógenos y aquellos que se originan en bacterias patógenas, proporcionando información sobre el desarrollo de nuevos fármacos antiinflamatorios .

Reclutamiento de β-arrestina-2 y adhesión celular

La activación de HCAR3 por el ácido 3-hidroxioctanoico conduce al reclutamiento de β-arrestina-2, que es crucial para la adhesión célula-célula. Esto sugiere posibles aplicaciones en ingeniería de tejidos donde la modulación de la adhesión celular es necesaria .

Producción de polihidroxialcanoatos de cadena media

Los monómeros de ®-3-hidroxioctanoico, derivados del ácido 3-hidroxioctanoico, se utilizan para producir polihidroxialcanoatos de cadena media. Estos son valiosos en dispositivos médicos y aplicaciones de ingeniería de tejidos debido a su biocompatibilidad y biodegradabilidad .

Modulación de la señalización del receptor acoplado a proteína G

El ácido 3-hidroxioctanoico actúa como un agonista para los receptores acoplados a proteína G como HCAR3 y GPR84, que regulan el metabolismo y las funciones inmunitarias. Comprender su papel en la señalización de GPCR puede conducir al desarrollo de nuevas estrategias terapéuticas para enfermedades metabólicas e inmunitarias relacionadas .

Potencial terapéutico en trastornos metabólicos

Dado su papel en la modulación del metabolismo celular y el equilibrio energético, el ácido 3-hidroxioctanoico tiene potencial terapéutico en el tratamiento de trastornos metabólicos, como la obesidad y la diabetes, al influir en las vías implicadas en el metabolismo lipídico y la homeostasis energética .

Mecanismo De Acción

Target of Action

3-Hydroxyoctanoic acid is a beta-hydroxy acid that is naturally produced in humans, other animals, and plants . It is the primary endogenous agonist of the Hydroxycarboxylic Acid Receptor 3 (HCA3) , a G protein-coupled receptor protein which is encoded by the human gene HCAR3 . HCA3 plays a significant role in the regulation of lipolysis and immune responses .

Mode of Action

3-Hydroxyoctanoic acid interacts with its target, HCA3, by increasing intracellular calcium in human neutrophils endogenously expressing GPR109B . This interaction modulates intracellular cAMP and Ca2+ second messenger signals via Gi/o-type G proteins .

Biochemical Pathways

The activation of HCA3 by 3-Hydroxyoctanoic acid affects several biochemical pathways. In adipocytes, Gi signalling inhibits adenylyl cyclase enzymatic activity to lower cAMP levels and suppress lipolysis . This serves to counteract cAMP-stimulating metabolic hormone signals mediated by the Gs-coupled β2-adrenergic receptor . In immune cells, HCA3 activation is thought to increase intracellular Ca2+ levels .

Result of Action

The activation of HCA3 by 3-Hydroxyoctanoic acid results in several molecular and cellular effects. It prevents lipolysis in human adipocytes and is upregulated in human plasma in response to a ketogenic diet . This suggests that it plays a role in energy metabolism and could be involved in metabolic disorders that result in increased or decreased levels of free fatty acids .

Action Environment

The action of 3-Hydroxyoctanoic acid can be influenced by various environmental factors. For instance, its levels were found to increase 3.41-fold in human male runners exhausted on a treadmill and in a mouse model of autism spectrum disorder (ASD) fed a high-glycemic diet . This suggests that physical activity and diet can influence the levels and action of 3-Hydroxyoctanoic acid in the body.

Safety and Hazards

Direcciones Futuras

There is ongoing research into the synthesis of different compounds starting from ®-3-hydroxyoctanoic acid, which is derived from bacterial polymer polyhydroxyalkanoate (PHA). The antimicrobial activity and antiproliferative effects on mammalian cell lines of these new compounds are being evaluated .

Análisis Bioquímico

Biochemical Properties

3-Hydroxyoctanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is an agonist of the orphan receptor GPR109B, increasing intracellular calcium in human neutrophils endogenously expressing GPR109B .

Cellular Effects

3-Hydroxyoctanoic acid has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it prevents lipolysis in human adipocytes and is upregulated in human plasma in response to a ketogenic diet .

Molecular Mechanism

At the molecular level, 3-Hydroxyoctanoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is an agonist of the orphan receptor GPR109B, which leads to an increase in intracellular calcium .

Propiedades

IUPAC Name |

3-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPLAKGOSZHTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-38-3 | |

| Record name | Poly(3-Hydroxyoctanoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00864487 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-27-4, 120659-38-3 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(3-hydroxyoctanoic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120659383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M44B02CSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)

![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)